Superior sEH Binding Affinity Compared to Patent Family Analogs
This compound (Compound 30) is the most potent sEH inhibitor within its immediate patent family, achieving a Ki of <0.0500 nM. This represents a >15.6-fold improvement in affinity over Compound 27 (Ki: 0.780 nM) and a >48-fold improvement over Compound 15 (Ki: 2.40 nM), all tested under identical recombinant human sEH assay conditions. [1]
| Evidence Dimension | Inhibitory constant (Ki) for recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki < 0.0500 nM |
| Comparator Or Baseline | Compound 27 (US10377744): Ki = 0.780 nM; Compound 15 (US10377744): Ki = 2.40 nM |
| Quantified Difference | >15.6-fold superior to Compound 27; >48-fold superior to Compound 15 |
| Conditions | Recombinant human sEH expressed in baculovirus system, measured by reduction in ACPU binding via FRET displacement assay after 1 hr incubation. [1] |
Why This Matters
This level of potency, achieved with a simple structural modification, is critical for applications requiring low target engagement concentrations, potentially minimizing off-target effects and reducing the required dosage in in vivo models.
- [1] BindingDB. BDBM409009 (Compound 30) Ki data compared to BDBM409006 (Compound 27) and BDBM408994 (Compound 15), all from US10377744. Assay: Inhibition of recombinant human sEH. View Source
